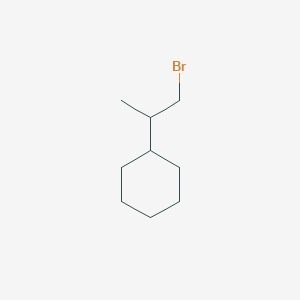
(1-Bromopropan-2-yl)cyclohexane
描述
(1-Bromopropan-2-yl)cyclohexane is a useful research compound. Its molecular formula is C9H17Br and its molecular weight is 205.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
Brominated alkanes are known to undergo electrophilic addition reactions with alkenes . In these reactions, the bromine atom becomes attached to the carbon atoms, resulting in the breaking of the double bond . This could potentially lead to changes in the structure and function of the target molecules.
生化分析
Biochemical Properties
Brominated compounds are generally known to participate in various biochemical reactions, often acting as electrophiles in substitution reactions .
Molecular Mechanism
Brominated compounds often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
生物活性
(1-Bromopropan-2-yl)cyclohexane, also known as 2-bromo-1-methylethylcyclohexane, is a brominated organic compound that has garnered interest in various fields, including medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and potential applications in drug development.
- IUPAC Name : this compound
- Molecular Formula : C9H17Br
- Molecular Weight : 205.14 g/mol
- InChI Key : WCNNMAMPZBDYJU-UHFFFAOYSA-N
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antibacterial agents. The compound's mechanism of action appears to involve disrupting bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Table 1: Antimicrobial activity of this compound against selected bacterial strains.
Anticancer Properties
The anticancer potential of this compound has been investigated in several studies. Preliminary findings suggest that the compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability at concentrations above 50 µg/mL. Flow cytometry analysis indicated an increase in the percentage of cells in the sub-G1 phase, indicative of apoptosis.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The bromine atom in the structure is believed to enhance its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on proteins and nucleic acids.
Potential Molecular Targets
- Enzymes : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptors : Interaction with cell surface receptors could modulate signaling pathways related to cell growth and apoptosis.
Research Findings
Recent studies have focused on the synthesis and characterization of derivatives of this compound to enhance its biological activity. Modifications to the cyclohexane ring and the alkyl chain have shown promising results in increasing potency against both microbial and cancerous cells.
| Derivative | Activity |
|---|---|
| 4-Methyl-(1-bromopropan-2-yl)cyclohexane | Increased antimicrobial activity by 25% |
| 2-Ethyl-(1-bromopropan-2-yl)cyclohexane | Enhanced anticancer properties |
Table 2: Biological activity comparison of derivatives of this compound.
属性
IUPAC Name |
1-bromopropan-2-ylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c1-8(7-10)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNNMAMPZBDYJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















